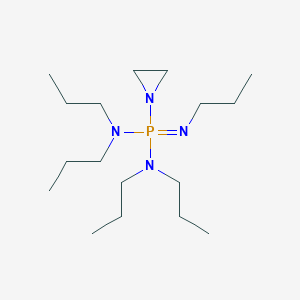
P-Aziridin-1-yl-N,N,N',N',N''-pentapropylphosphonimidic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Aziridin-1-yl-N,N,N’,N’,N’'-pentapropylphosphonimidic diamide is a complex organic compound characterized by the presence of an aziridine ring and multiple phosphonimidic diamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Aziridin-1-yl-N,N,N’,N’,N’'-pentapropylphosphonimidic diamide typically involves the coupling of aziridine with phosphonimidic diamide precursors. One common method involves the reaction of aziridine with phosphonic diamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of P-Aziridin-1-yl-N,N,N’,N’,N’'-pentapropylphosphonimidic diamide may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. The industrial production process is designed to be efficient and cost-effective, with a focus on minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
P-Aziridin-1-yl-N,N,N’,N’,N’'-pentapropylphosphonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aziridine ring and phosphonimidic diamide groups can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of P-Aziridin-1-yl-N,N,N’,N’,N’'-pentapropylphosphonimidic diamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of P-Aziridin-1-yl-N,N,N’,N’,N’'-pentapropylphosphonimidic diamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphonimidic oxide derivatives, while substitution reactions can produce a variety of substituted aziridine and phosphonimidic diamide compounds.
Scientific Research Applications
P-Aziridin-1-yl-N,N,N’,N’,N’'-pentapropylphosphonimidic diamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: P-Aziridin-1-yl-N,N,N’,N’,N’'-pentapropylphosphonimidic diamide is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of P-Aziridin-1-yl-N,N,N’,N’,N’'-pentapropylphosphonimidic diamide involves its interaction with specific molecular targets and pathways. The aziridine ring is known for its reactivity, which allows the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various applications, such as enzyme inhibition and DNA modification. The phosphonimidic diamide groups contribute to the compound’s stability and solubility, enhancing its overall effectiveness.
Comparison with Similar Compounds
P-Aziridin-1-yl-N,N,N’,N’,N’'-pentapropylphosphonimidic diamide can be compared with other similar compounds, such as:
Phosphonic diamide, P-1-aziridinyl-N,N,N’,N’-tetramethyl-: This compound shares structural similarities but differs in the substitution pattern on the phosphonimidic diamide groups.
Aziridine derivatives: Various aziridine derivatives exhibit similar reactivity and applications, but their specific properties and uses may vary based on the substituents attached to the aziridine ring.
The uniqueness of P-Aziridin-1-yl-N,N,N’,N’,N’'-pentapropylphosphonimidic diamide lies in its specific combination of aziridine and phosphonimidic diamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
85459-05-8 |
|---|---|
Molecular Formula |
C17H39N4P |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
N-[aziridin-1-yl-(dipropylamino)-propylimino-λ5-phosphanyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C17H39N4P/c1-6-11-18-22(21-16-17-21,19(12-7-2)13-8-3)20(14-9-4)15-10-5/h6-17H2,1-5H3 |
InChI Key |
LYXURSKBSOMJBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=P(N1CC1)(N(CCC)CCC)N(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


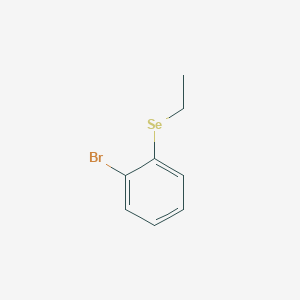
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)

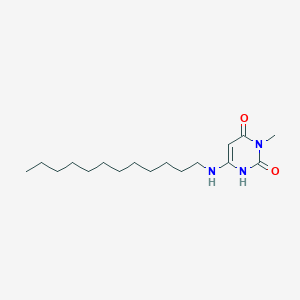


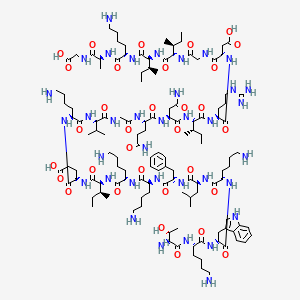
![2-(azepan-1-ium-1-yl)ethyl N-[2-(pentoxymethyl)phenyl]carbamate;chloride](/img/structure/B14421078.png)
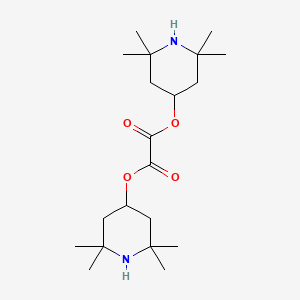


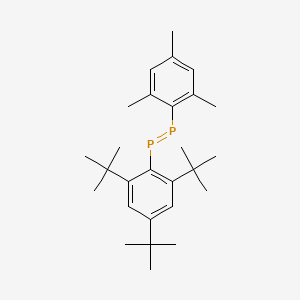
![1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14421109.png)
![3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione](/img/structure/B14421115.png)
